4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound “4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The 1,2,4-triazole nucleus is a significant component of this molecule . This nucleus is present in a number of drug classes and is known for its ability to readily bind with various enzymes and receptors in the biological system .Scientific Research Applications
Chemical Synthesis and Modification
Research on compounds structurally related to the specified chemical focuses on novel synthetic routes and chemical modifications to explore their potential applications. For example, studies have described the synthesis of quinazoline and triazoloquinazoline derivatives through reactions involving anthranilamide and isocyanates, showcasing methodologies for creating complex heterocyclic compounds with potential biological activity (J. Chern et al., 1988).
Potential Pharmacological Applications
Research into triazoloquinazoline derivatives, closely related to the compound , has indicated their potential as adenosine receptor antagonists with selectivity towards human A3 receptors. This suggests possible applications in developing treatments for conditions where adenosine receptor activity is implicated (Y. C. Kim et al., 1996).
Anticancer and Antimicrobial Activities
Further studies have focused on synthesizing novel heterocyclic compounds, including triazoloquinazolines, to evaluate their anticancer and antimicrobial activities. This line of research seeks to identify new therapeutic agents by exploring the biological activities of these compounds against various cancer cell lines and microbial strains (B. N. Reddy et al., 2015).
Molecular Docking Studies
Some research has also involved computational methods like molecular docking studies to predict the interaction between synthesized triazoloquinazoline derivatives and biological targets. This approach helps in understanding the potential mechanism of action and optimizing compounds for better biological activity (R. Gadhave, B. Kuchekar, 2020).
Future Directions
Mechanism of Action
Target of Action
The compound “4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” belongs to the class of 1,2,4-triazolo[4,3-a]quinazolines . Compounds in this class have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . The specific targets of this compound might depend on its specific structure and functional groups.
Mode of Action
The mode of action of this compound might involve interactions with its targets that lead to changes in cellular processes. For example, some 1,2,4-triazolo[4,3-a]quinazolines have been found to inhibit enzymes, which can disrupt the biochemical pathways that these enzymes are involved in .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If the compound targets enzymes, it could disrupt the biochemical pathways that these enzymes are involved in, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its specific structure and functional groups. These properties would influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. These effects could include changes in cellular processes and functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
4-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN5O3/c1-16(2)30-24(35)18-9-11-21-23(12-18)34-26(32(25(21)36)14-17-6-4-3-5-7-17)31-33(27(34)37)15-19-8-10-20(29)13-22(19)28/h3-13,16H,14-15H2,1-2H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHSMSLELVQINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=C(C=C4)F)Cl)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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